molecular formula C15H20N2O B6259545 N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine CAS No. 76272-57-6

N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine

Cat. No.: B6259545
CAS No.: 76272-57-6
M. Wt: 244.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{9-benzyl-9-azabicyclo[331]nonan-3-ylidene}hydroxylamine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine typically involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with hydroxylamine. The process begins with the preparation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be synthesized by reacting acetonedicarboxylic acid with benzylamine and glutaraldehyde in the presence of acetic acid and water . The resulting product is then treated with hydroxylamine to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes maintaining precise reaction conditions and using high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

76272-57-6

Molecular Formula

C15H20N2O

Molecular Weight

244.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.